molecular formula C12H16N2S B048232 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione CAS No. 123229-21-0

1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione

Cat. No. B048232
CAS RN: 123229-21-0
M. Wt: 220.34 g/mol
InChI Key: MIVROBKMBDEALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione (TMDT) is a heterocyclic compound that has attracted significant attention from the scientific community due to its potential applications in various fields. TMDT is a member of the benzodiazepine family, which is known for its diverse pharmacological properties. The unique chemical structure of TMDT makes it an attractive target for synthetic chemists and medicinal chemists.

Scientific Research Applications

1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione has been studied extensively for its potential applications in various fields. One of the most promising areas of research is its use as a ligand in metal coordination chemistry. 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione can form stable complexes with various metal ions, including copper, nickel, and palladium. These complexes have been shown to exhibit interesting catalytic properties, making them useful in organic synthesis.
1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione has also been studied for its potential use as a fluorescent probe. The compound exhibits fluorescence properties, which can be utilized for sensing applications. 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione has been shown to selectively detect metal ions, such as copper and mercury, in aqueous solutions. This property makes it a promising candidate for environmental monitoring and biomedical applications.

Mechanism of Action

The mechanism of action of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione is not fully understood. However, it is believed that the compound interacts with metal ions through its thione and amino groups. The formation of stable complexes between 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione and metal ions is thought to be responsible for its catalytic and sensing properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione are not well characterized. However, studies have shown that the compound is relatively non-toxic and exhibits low cytotoxicity towards human cells. This property makes it a potential candidate for biomedical applications.

Advantages and Limitations for Lab Experiments

One of the advantages of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione is its ease of synthesis. The compound can be synthesized using relatively simple and inexpensive methods. Additionally, 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione exhibits interesting catalytic and sensing properties, making it a promising candidate for various applications.
However, one limitation of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione is its instability in aqueous solutions. The compound tends to hydrolyze in the presence of water, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione. One area of research is the development of new synthetic methods for the compound. This could lead to higher yields and purities of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione, making it more useful for various applications.
Another area of research is the study of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione as a potential drug candidate. The compound exhibits low cytotoxicity towards human cells, making it a promising candidate for further study. Additionally, 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione has been shown to exhibit interesting fluorescent properties, which could be utilized for imaging applications.
Conclusion
In conclusion, 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione is a promising compound that has attracted significant attention from the scientific community. Its unique chemical structure and interesting properties make it a potential candidate for various applications, including metal coordination chemistry, sensing, and biomedical applications. Further research is needed to fully understand the mechanism of action of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione and to explore its potential in various fields.

Synthesis Methods

The synthesis of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione can be achieved through several methods, including the reaction of 2-aminothiophenol with 2,3-butanedione in the presence of an acid catalyst. Another method involves the reaction of 2-aminothiophenol with 2,3-butanedione in the presence of ammonium acetate and acetic anhydride. The yield of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione from these methods ranges from 30-60%. The purity of the product can be increased by recrystallization from an appropriate solvent.

properties

CAS RN

123229-21-0

Product Name

1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

1,2,5-trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione

InChI

InChI=1S/C12H16N2S/c1-9-8-12(15)14(3)11-7-5-4-6-10(11)13(9)2/h4-7,9H,8H2,1-3H3

InChI Key

MIVROBKMBDEALC-UHFFFAOYSA-N

SMILES

CC1CC(=S)N(C2=CC=CC=C2N1C)C

Canonical SMILES

CC1CC(=S)N(C2=CC=CC=C2N1C)C

synonyms

2H-1,5-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-1,4,5-trimethyl-

Origin of Product

United States

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